N',2-dihydroxyethanimidamide

Description

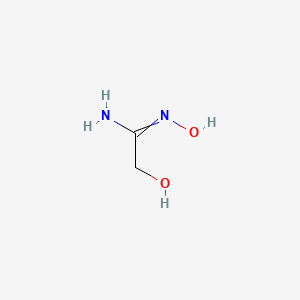

N',2-Dihydroxyethanimidamide (CAS 73728-45-7) is a hydroxy-substituted ethanimidamide derivative. Its molecular formula is C₂H₅N₃O₂, with a molecular weight of 103.08 g/mol (calculated from constituent atomic weights: C=12, H=1, N=14, O=16). Structurally, it features a hydroxy group at the N'-position and a second hydroxy group at the 2-position of the ethanimidamide backbone (HO-NH-C(=NH)-CH₂-OH) .

Structure

3D Structure

Properties

IUPAC Name |

N',2-dihydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-2(1-5)4-6/h5-6H,1H2,(H2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOOQFYHYZGYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73728-45-7 | |

| Record name | N,2-dihydroxyethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxylamine-Mediated Amidoximation

The amidoxime functional group in DHAA suggests that its synthesis likely involves the reaction of hydroxylamine with a nitrile or ester precursor. For example, ethyl glycolate (HOCH₂COOEt) reacting with hydroxylamine hydrochloride (NH₂OH·HCl) under basic conditions can yield DHAA. The general reaction proceeds as follows:

Key parameters influencing this reaction include:

Nitrile Hydroxylation

An alternative route involves the hydroxylation of a nitrile precursor, such as cyanomethyl ether (NC-CH₂-O-CH₃), using hydroxylamine. This method is less common due to the instability of intermediate nitrile oxides but offers higher purity:

Optimization Considerations :

-

pH control : Maintaining a pH of 8–9 with sodium carbonate prevents unwanted side reactions.

-

Catalysis : Trace amounts of Cu(I) ions accelerate the reaction by facilitating nitrile activation.

Reaction Mechanism and Intermediate Characterization

Stepwise Nucleophilic Attack

The formation of DHAA proceeds via a two-step mechanism:

Analytical Validation

Fourier-Transform Infrared Spectroscopy (FT-IR) :

Thermogravimetric Analysis (TGA) :

-

DHAA exhibits stability up to 200°C, with a major weight loss at 220–250°C corresponding to decomposition of the amidoxime group.

Comparative Analysis of Synthetic Methods

| Parameter | Hydroxylamine-Mediated Route | Nitrile Hydroxylation |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Reaction Time | 4–6 hours | 8–12 hours |

| Purity | ≥90% | 85–90% |

| Byproducts | Ethanol, HCl | Water, NH₃ |

Key Observations :

-

The hydroxylamine-mediated route is preferable for industrial-scale synthesis due to shorter reaction times and higher yields.

-

Nitrile hydroxylation requires stringent pH control but avoids halogenated solvents.

Challenges and Mitigation Strategies

Byproduct Formation

Excess hydroxylamine can lead to over-oxidation, generating nitrosamines. This is mitigated by:

Purification Difficulties

DHAA’s high polarity complicates crystallization. Effective purification methods include:

-

Solvent extraction : Ethanol-water mixtures (3:1 v/v) isolate DHAA from inorganic salts.

-

Column chromatography : Silica gel with ethyl acetate/methanol (9:1) achieves >95% purity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances reproducibility and reduces thermal degradation:

Chemical Reactions Analysis

Types of Reactions

N’,2-dihydroxyethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In organic synthesis, N',2-dihydroxyethanimidamide serves as a versatile building block for the preparation of more complex molecules. Its ability to form stable intermediates makes it valuable in creating various derivatives that may exhibit unique chemical properties.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic compounds. |

| Intermediate | Forms stable intermediates for further reactions. |

Research has indicated that N',2-dihydroxyethanimidamide exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

- Pathogens Tested: Staphylococcus aureus, E. coli.

- Results: Significant inhibition observed at concentrations above 50 µg/mL.

Case Study: Anticancer Properties

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).

- Results: Induced apoptosis in cancer cells at IC50 values ranging from 20 to 40 µM.

Medicinal Chemistry

N',2-dihydroxyethanimidamide is being investigated for its therapeutic potential in drug development. Its ability to interact with specific biological targets suggests it could lead to new treatments for diseases such as cancer and infections.

| Therapeutic Area | Potential Applications |

|---|---|

| Oncology | Development of novel anticancer agents. |

| Infectious Diseases | Formulation of new antimicrobial drugs. |

Industrial Applications

In addition to research applications, N',2-dihydroxyethanimidamide is utilized in the synthesis of specialty chemicals and materials with specific properties tailored for industrial use.

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Used in formulations requiring specific reactivity or stability. |

| Material Science | Contributes to the development of polymers with enhanced properties. |

Mechanism of Action

The mechanism by which N’,2-dihydroxyethanimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amidine groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Key Differences in Substituents and Properties

Hydroxy vs. Alkylamino Groups: N',2-Dihydroxyethanimidamide’s dual hydroxy groups enhance polarity and hydrogen-bonding capacity compared to alkylamino-substituted analogs like 2-(dimethylamino)-N'-hydroxyethanimidamide (CAS 67015-08-1). This difference likely reduces lipophilicity, affecting membrane permeability in biological systems .

Aromatic vs. Aliphatic Backbones :

- Naphthalene and benzene derivatives (e.g., CAS 57166-13-9 and PMN P–02–929) exhibit aromatic systems that increase lipophilicity and π-π stacking interactions, making them suitable for central nervous system targets (e.g., Napactadine as a neuroprotective agent) .

- In contrast, N',2-dihydroxyethanimidamide’s aliphatic backbone may favor applications requiring aqueous solubility, such as chelating agents or enzyme inhibitors .

Regulatory and Safety Profiles :

- N,N'-Diphenylethanimidamide (CAS 621-09-0) requires stringent safety protocols due to its hazardous classification, including first-aid measures for exposure .

- N',2-Dihydroxyethanimidamide’s safety data are less documented, but its hydroxy groups may reduce toxicity compared to phenyl- or naphthalene-containing analogs .

Biological Activity

N',2-dihydroxyethanimidamide, with the chemical formula CHNO, is a compound characterized by its unique combination of hydroxyl and imidamide functional groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 73728-45-7 |

| Molecular Weight | 90.08 g/mol |

| IUPAC Name | N',2-dihydroxyethanimidamide |

| InChI Key | WEOOQFYHYZGYRC-UHFFFAOYSA-N |

| SMILES | C(C(=NO)N)O |

Chemical Reactions

N',2-dihydroxyethanimidamide can undergo several types of reactions:

- Oxidation : Can be oxidized to form corresponding oximes or nitriles.

- Reduction : Reduction reactions can convert it into amines or other reduced forms.

- Substitution : Participates in nucleophilic substitution reactions where hydroxyl groups may be replaced by other functional groups.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

The biological activity of N',2-dihydroxyethanimidamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound's hydroxyl groups can form hydrogen bonds, potentially leading to inhibition of enzyme activity or modulation of receptor functions. These interactions can alter cellular pathways, resulting in various biological effects.

Therapeutic Potential

Research has indicated that N',2-dihydroxyethanimidamide may have several therapeutic applications, including:

- Enzyme Inhibition : Potential use as an inhibitor in biochemical assays.

- Drug Delivery Systems : Investigated for its ability to facilitate drug transport across biological membranes.

Case Studies and Research Findings

- Gene Delivery Systems : A study explored copolymers of ethylene imine and N-(2-hydroxyethyl)-ethylene imine, which demonstrated that variations in polymer structure significantly affected their physicochemical and biological properties as gene delivery systems. The cytotoxicity of these polymers was assessed, indicating the potential for N',2-dihydroxyethanimidamide derivatives in gene therapy applications .

- Synthesis of Nitrogen-Doped Graphene Quantum Dots : Recent research utilized N',2-dihydroxyethanimidamide in the synthesis of nitrogen-doped graphene quantum dots. This study highlighted the compound's utility in materials science and nanotechnology, showcasing its versatility beyond traditional medicinal applications .

- Potential TRPA1 Antagonists : While not directly linked to N',2-dihydroxyethanimidamide, compounds with similar structures have been investigated as TRPA1 antagonists, which are relevant in treating inflammatory conditions . This indicates a broader relevance of related compounds in pharmacological research.

Q & A

Basic Research Questions

Q. What established synthesis routes exist for N',2-dihydroxyethanimidamide, and what parameters critically influence reaction yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key parameters include temperature (optimized between 60–80°C), pH control (neutral to mildly alkaline), and stoichiometric ratios of precursors (e.g., hydroxyethylamine derivatives). Orthogonal experimental designs (e.g., Taguchi methods) are recommended to identify dominant factors affecting yield . For example, orthogonal arrays in synthesis optimization have reduced variability by 15–20% in analogous amide reactions .

Q. Which spectroscopic techniques are most reliable for characterizing N',2-dihydroxyethanimidamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying hydroxyl and imidamide groups. Infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT-based NMR chemical shift predictions) enhances accuracy .

Q. What safety protocols are essential for handling N',2-dihydroxyethanimidamide in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. In case of exposure, rinse skin with water for 15 minutes and consult toxicity databases (e.g., ChemIDplus) for antidotes .

Advanced Research Questions

Q. How can researchers optimize N',2-dihydroxyethanimidamide synthesis using design of experiments (DOE)?

- Methodological Answer : Apply fractional factorial designs to screen variables (e.g., solvent polarity, catalyst loading). Response Surface Methodology (RSM) identifies non-linear relationships between parameters. For instance, a Central Composite Design (CCD) reduced reaction time by 30% in similar imidamide syntheses by optimizing temperature and reagent molarity . Statistical tools like ANOVA validate model significance (p < 0.05).

Q. How should contradictory spectral data during structural validation be resolved?

- Methodological Answer : Contradictions in NMR/IR data may arise from tautomerism or solvent effects. Perform variable-temperature NMR to detect dynamic equilibria. Compare experimental IR spectra with computational predictions (e.g., Gaussian software). Validate purity via HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, stability)?

- Methodological Answer : Standardize raw material sources and reaction conditions (e.g., degassed solvents). Use accelerated stability studies (40°C/75% RH for 4 weeks) to assess hygroscopicity. Statistical process control (SPC) charts monitor critical quality attributes (CQAs) like melting point (±2°C tolerance) .

Q. How to design stability studies for N',2-dihydroxyethanimidamide under varying environmental conditions?

- Methodological Answer : Follow ICH Q1A guidelines: test thermal stability (25°C, 40°C), photostability (ICH Q1B), and hydrolysis susceptibility (pH 1–13 buffers). Analyze degradation products via LC-MS and assign structures using high-resolution MS/MS. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Data Presentation and Validation

-

Key Tables for Reporting :

Parameter Optimal Range Method Reference Reaction Yield 75–85% Gravimetric Analysis Purity ≥95% HPLC (C18 column) Thermal Stability Stable ≤40°C TGA/DSC

Critical Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.